molecular formula C17H25NO3 B14283793 3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid CAS No. 122313-76-2

3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid

Cat. No.: B14283793
CAS No.: 122313-76-2
M. Wt: 291.4 g/mol
InChI Key: MKHNKCFQAFQMOT-UHFFFAOYSA-N
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Description

3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid is a compound that combines the structural features of a monoterpenoid alcohol and a carbamic acid derivative. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethylocta-2,6-dien-1-ol typically involves the use of geraniol or nerol as starting materials. These compounds undergo a series of reactions, including oxidation and reduction, to yield the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of 3,7-Dimethylocta-2,6-dien-1-ol involves large-scale chemical processes that ensure high efficiency and cost-effectiveness. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and saturated alcohols. These products have their own unique applications in different fields.

Scientific Research Applications

3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Geraniol
  • Nerol
  • Linalool
  • Citronellol

Uniqueness

3,7-Dimethylocta-2,6-dien-1-ol;phenylcarbamic acid is unique due to its combined structural features of a monoterpenoid alcohol and a carbamic acid derivative. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

122313-76-2

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dien-1-ol;phenylcarbamic acid

InChI

InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;9-7(10)8-6-4-2-1-3-5-6/h5,7,11H,4,6,8H2,1-3H3;1-5,8H,(H,9,10)

InChI Key

MKHNKCFQAFQMOT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCO)C)C.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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